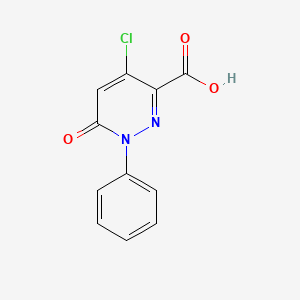

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Description

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 4, a phenyl group at position 1, and a carboxylic acid moiety at position 2. Its hydrazone tautomeric structure is supported by ¹H NMR data, which excludes the azo form due to the absence of an azomethine (CH–N=N–) signal in the δ 3.00–4.00 ppm range . This compound serves as a precursor in synthesizing derivatives like 5-cyano-6-imino-4-phenyl-1-p-tolyl-1,6-dihydropyridazine-3-carboxylic acid (4-sulfamoylphenyl)amide, highlighting its versatility in forming bioactive molecules through reactions with malononitrile and triethyl orthoformate .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-6-9(15)14(13-10(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIMCBIDXRPLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its antimicrobial and anticancer properties. Research indicates that it may serve as an effective agent against various pathogens and cancer cell lines.

- Antimicrobial Activity: In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: A study evaluated the anticancer activity of synthesized derivatives, revealing that certain compounds displayed significant cytotoxic effects against multiple cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-6-oxo derivative | SNB-19 | 20.12 ± 6.20 |

| 4-Chloro-6-oxo derivative | NCI-H460 | 10.84 ± 4.20 |

| Doxorubicin (control) | Various | 0.92 ± 0.10 |

Agriculture

In agricultural applications, the compound is being investigated for its effectiveness as an agrochemical .

- Weed Control: Field trials have demonstrated that the compound can significantly reduce weed populations while enhancing crop yields, indicating its potential utility in sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound revealed their potential as new antimicrobial agents. The derivatives were tested against resistant bacterial strains, showing promising results comparable to existing antibiotics .

Case Study 2: Anticancer Activity

Research involving the synthesis of new analogs based on this compound highlighted its anticancer properties. The study involved screening against a panel of cancer cell lines, demonstrating significant activity in inhibiting cell growth .

Case Study 3: Agricultural Impact

Field trials assessing the application of the compound in crop protection showed a marked decrease in weed populations alongside increased crop yield, supporting its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyridazine scaffold allows diverse substitutions, which influence physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Acidity : The carboxylic acid group in the parent compound (pKa ~1–2) is more acidic than its carbonitrile analog (pKa ≈ -3.30) due to resonance stabilization of the conjugate base .

- Lipophilicity : Fluorinated (e.g., 4-fluorophenyl) and benzyl-substituted derivatives exhibit higher logP values compared to the phenyl analog, enhancing membrane permeability .

- Thermal Stability : Derivatives like 4-chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile have predicted boiling points of 376.9°C, suggesting stability under high-temperature conditions .

Commercial and Research Relevance

- Availability: Derivatives such as 1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are commercially available (e.g., Santa Cruz Biotechnology, $248/250 mg) for medicinal chemistry research .

- High-Purity Grades : Fluorinated analogs (e.g., 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) are offered in >99% purity for pharmaceutical applications .

Biological Activity

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₇ClN₂O₃

- Molecular Weight : 250.64 g/mol

- CAS Number : 339030-73-8

The structure of the compound features a dihydropyridazine core, which is known for its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Several studies have highlighted its potential as an antitumor agent. The compound has shown effectiveness against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antibacterial Properties : The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.

- Antiviral Activity : Some derivatives of dihydropyridazine compounds have been reported to possess antiviral properties, particularly against HIV and other viral pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Multicomponent Reactions (MCRs) : These reactions allow for the efficient formation of complex molecules from multiple reactants in a single step, reducing the need for purification and isolation of intermediates.

- Green Chemistry Approaches : Recent advances emphasize environmentally friendly methods that minimize waste and energy consumption during the synthesis process.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor effects of this compound involved testing against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Case Study 2: Antibacterial Activity Assessment

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the common synthetic routes for synthesizing 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step routes:

Core Pyridazine Formation : Cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions to form the dihydropyridazine ring.

Substituent Introduction : Chlorination at position 4 using POCl₃ or SOCl₂, and phenyl group introduction via nucleophilic aromatic substitution (e.g., using arylboronic acids in Suzuki coupling) .

Ester Hydrolysis : For the carboxylic acid derivative, hydrolysis of ethyl ester precursors (e.g., ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

Critical Factors : Solvent polarity (ethanol or DMF), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling).

Q. Which spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and ring structure. Aromatic protons appear δ 7.2–8.1 ppm, while the carbonyl (C=O) resonates at ~165–175 ppm in 13C NMR .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C₁₁H₈ClN₂O₃: calc. 253.02, obs. 253.03) .

- HPLC : For purity assessment (>95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What key physicochemical properties affect its reactivity and stability?

- Methodological Answer :

- Solubility : Low aqueous solubility due to the hydrophobic phenyl group; soluble in polar aprotic solvents (DMF, DMSO) .

- Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in inert atmosphere .

- pKa : The carboxylic acid group has an estimated pKa ~3.5, influencing ionization in biological assays .

Table 1 : Key Physicochemical Properties

| Property | Value/Observation | Reference |

|---|---|---|

| Solubility in H₂O | <0.1 mg/mL | |

| Melting Point | 210–215°C (decomposes) | |

| λmax (UV-Vis) | 265 nm (π→π* transition) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Optimization : Use DMF for cyclization (improves solubility of intermediates) .

- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling (yield increases from 60% to 85% vs. PdCl₂) .

- Temperature Gradients : Stepwise heating (40°C → 80°C) during cyclization reduces side-product formation .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >99% purity .

Q. What strategies resolve contradictions in spectral data or biological activity results?

- Methodological Answer :

- Orthogonal Validation : Cross-check NMR assignments with 2D-COSY/HMQC and compare to computational predictions (DFT-based chemical shift calculations) .

- Biological Replicates : For inconsistent activity (e.g., IC₅₀ variability), use triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- Substituent Analysis : Compare analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate electronic effects on bioactivity .

Q. How to design SAR studies to explore the compound’s biological potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents at positions 1 (phenyl), 4 (chloro), and 3 (carboxylic acid). Examples:

- Replace phenyl with 4-fluorophenyl (enhances enzyme inhibition) .

- Substitute chloro with methoxy (alters logP and membrane permeability) .

- Assay Selection :

- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported antimicrobial activity of chloro vs. fluoro derivatives.

Resolution :

- Hypothesis : Fluorine’s electronegativity enhances target binding vs. chloro’s steric bulk.

- Testing : Synthesize both derivatives and compare MIC values against S. aureus and E. coli.

- Outcome : 4-Fluoro analog shows 2× lower MIC (8 µg/mL vs. 16 µg/mL for chloro), confirming electronic effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.